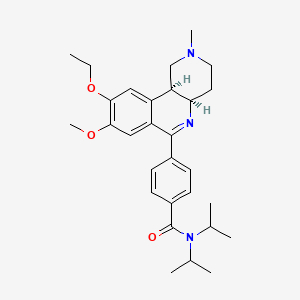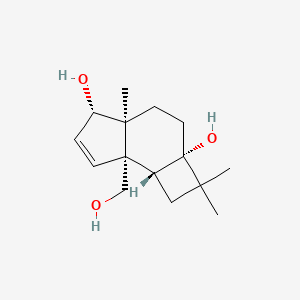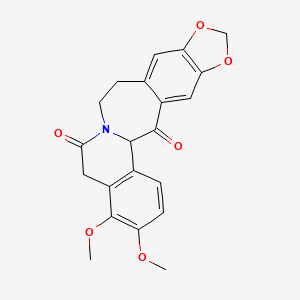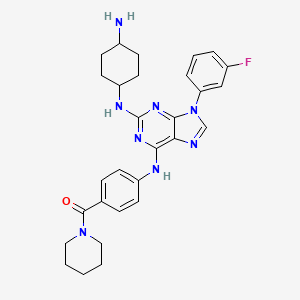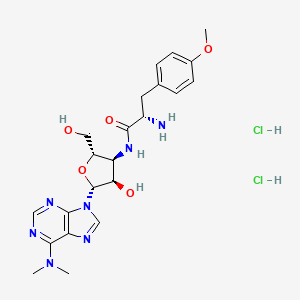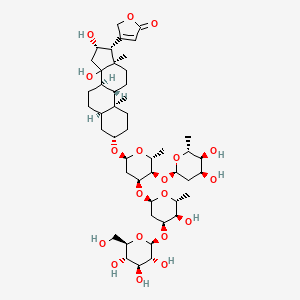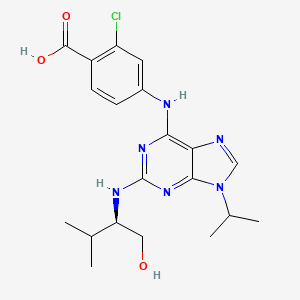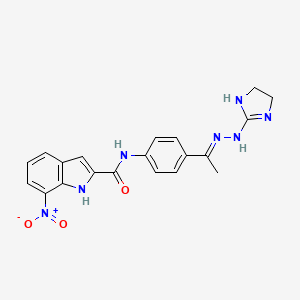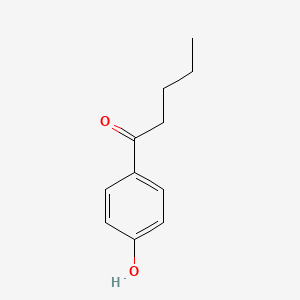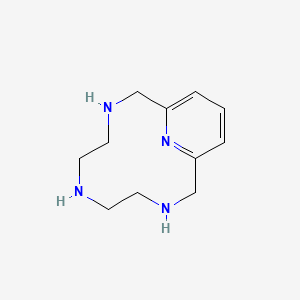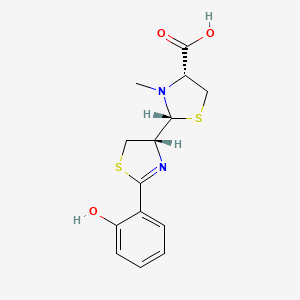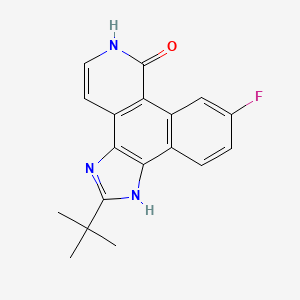
Pyridone 6
Overview
Description
JAK inhibitor I: is a small molecule that targets the Janus kinase (JAK) family of enzymes, specifically inhibiting JAK1, JAK2, and JAK3. These enzymes play a crucial role in the JAK-STAT signaling pathway, which is involved in various cellular processes, including immune response, cell growth, and differentiation . JAK inhibitors are used to treat a range of inflammatory and autoimmune diseases, as well as certain types of cancers .
Mechanism of Action
Target of Action
Pyridone 6 is a reversible and selective ATP-competitive Janus kinase (JAK) inhibitor . The primary targets of this compound are the tyrosine-protein kinases JAK1, JAK2, JAK3, and non-receptor tyrosine-protein kinase TYK2 . These kinases play a crucial role in the JAK-STAT signaling pathway, which is involved in processes such as cell growth, cell proliferation, and immune response .
Mode of Action
This compound interacts with its targets by competitively inhibiting the ATP binding site of the JAK kinases . This inhibition prevents the phosphorylation and activation of STAT proteins, which are downstream effectors in the JAK-STAT signaling pathway . By inhibiting these kinases, this compound disrupts the signaling pathway and affects the cellular processes controlled by this pathway .
Biochemical Pathways
The JAK-STAT pathway is the primary biochemical pathway affected by this compound . This pathway is activated by various cytokines and growth factors and is involved in many biological processes, including immune response, cell growth, and cell differentiation . By inhibiting the JAK kinases, this compound disrupts the activation of this pathway, leading to changes in these cellular processes .
Result of Action
The inhibition of the JAK-STAT pathway by this compound has several molecular and cellular effects. For instance, it has been shown to suppress the differentiation of osteoclasts, cells that break down bone, thereby inhibiting bone resorption . In the context of multiple myeloma, this compound has been found to induce growth arrest and subsequent apoptosis of IL-6-dependent myeloma-derived cell lines .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For example, in the context of atopic dermatitis, this compound was found to delay the onset and reduce the magnitude of skin disease in a mouse model . This suggests that the local tissue environment can impact the effectiveness of this compound. Additionally, the presence of other signaling molecules, such as cytokines, can also influence the action of this compound by modulating the activation of the JAK-STAT pathway .
Biochemical Analysis
Biochemical Properties
Pyridone 6 plays a crucial role in biochemical reactions, particularly those involving Janus-activated kinases (JAKs) . It interacts with these enzymes, inhibiting their activity and thereby modulating the downstream signaling pathways . This interaction is believed to be the primary mechanism through which this compound exerts its effects .
Cellular Effects
This compound has been shown to have profound effects on various types of cells and cellular processes . For instance, it has been found to reduce IFN-γ and IL-13, while enhancing IL-17 and IL-22 expression . This modulation of cytokine expression can significantly influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound primarily involves its inhibition of JAKs . By inhibiting these enzymes, this compound prevents the phosphorylation of signal transducers and activators of transcription (STATs), thereby modulating the activity of these critical signaling molecules . This can lead to changes in gene expression and other downstream effects .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been observed to delay the onset and reduce the magnitude of disease in animal models This suggests that the compound has a temporal effect, with its impact changing over time
Dosage Effects in Animal Models
The effects of this compound have been studied in animal models, with the compound showing a dose-dependent impact
Metabolic Pathways
Given its role as a JAK inhibitor, it is likely that it interacts with various enzymes and cofactors involved in these pathways .
Transport and Distribution
Given its small size and its role as a JAK inhibitor, it is likely that it can readily diffuse across cell membranes and distribute throughout the cell .
Subcellular Localization
Given its role as a JAK inhibitor, it is likely that it localizes to areas of the cell where JAKs are present
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of JAK inhibitor I involves multiple steps, including the formation of key intermediates and the final coupling reactions. One common synthetic route includes the following steps:
Formation of Key Intermediate: The synthesis begins with the preparation of a key intermediate, such as ®-3-(4-boric acid-1H-pyrazole-1-yl)-3-cyclopentylpropionitrile.
Coupling Reactions: The intermediate is then subjected to coupling reactions with various reagents to form the final JAK inhibitor I compound.
Industrial Production Methods: Industrial production of JAK inhibitor I typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch Processing: Large reactors are used to carry out the synthesis in batches, with careful control of temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions: JAK inhibitor I undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, where it loses electrons and increases its oxidation state.
Reduction: Reduction reactions involve the gain of electrons, decreasing the oxidation state of the compound.
Substitution: In substitution reactions, one functional group in the molecule is replaced by another.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Catalysts: Catalysts like palladium on carbon (Pd/C) are often used in hydrogenation reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
Chemistry: JAK inhibitor I is used in chemical research to study the JAK-STAT signaling pathway and its role in various cellular processes .
Biology: In biological research, JAK inhibitor I is employed to investigate the effects of JAK inhibition on immune response, cell growth, and differentiation .
Medicine: Medically, JAK inhibitor I is used to treat inflammatory and autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It is also being explored for its potential in treating certain types of cancers .
Industry: In the pharmaceutical industry, JAK inhibitor I is used in the development of new therapeutic agents targeting the JAK-STAT pathway .
Comparison with Similar Compounds
Tofacitinib: Inhibits JAK1 and JAK3, used for rheumatoid arthritis and ulcerative colitis.
Ruxolitinib: Targets JAK1 and JAK2, used for myelofibrosis and polycythemia vera.
Baricitinib: Inhibits JAK1 and JAK2, used for rheumatoid arthritis.
Uniqueness: JAK inhibitor I is unique in its ability to inhibit all three JAK enzymes (JAK1, JAK2, and JAK3) with high potency, making it a versatile therapeutic agent for a wide range of diseases .
Properties
IUPAC Name |
4-tert-butyl-15-fluoro-3,5,10-triazatetracyclo[11.4.0.02,6.07,12]heptadeca-1(13),2(6),4,7(12),8,14,16-heptaen-11-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O/c1-18(2,3)17-21-14-10-5-4-9(19)8-12(10)13-11(15(14)22-17)6-7-20-16(13)23/h4-8H,1-3H3,(H,20,23)(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNDWQCSOSCCWIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC2=C(N1)C3=C(C=C(C=C3)F)C4=C2C=CNC4=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40420526 | |
| Record name | Pyridone 6 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40420526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
457081-03-7 | |
| Record name | 2-tert-Butyl-9-fluoro-3,6-dihydro-7H-benz(h)imidazo(4,5-f)isoquinoline-7-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0457081037 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-tert-butyl-9-fluoro-1,6-dihydrobenzo[h]imidazo[4,5-f]isoquinolin-7-one | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04716 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Pyridone 6 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40420526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PYRIDONE-6 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LDX3F0CCST | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary molecular target of Pyridone 6?
A1: this compound is a pan-Janus-activated kinase (JAK) inhibitor. [, , , , , ] This means it binds to and inhibits the activity of JAK family kinases, primarily JAK1, JAK2, and JAK3.
Q2: How does this compound's inhibition of JAK kinases affect downstream signaling?
A2: JAK kinases typically phosphorylate and activate signal transducer and activator of transcription (STAT) proteins. By inhibiting JAKs, this compound prevents the phosphorylation and activation of STATs, effectively blocking downstream signaling pathways. [, , , , , ]
Q3: Which specific signaling pathways are most affected by this compound treatment?
A3: this compound significantly impacts JAK/STAT signaling pathways, particularly those downstream of IL-6, IL-2, GM-CSF, IL-27, and CD40L. [, , , , , , ] This results in the suppression of various cytokines and chemokines involved in inflammation and immune responses, including IFN-γ, IL-13, IL-17, and IL-22. []
Q4: Does this compound demonstrate selectivity towards specific JAK kinases?
A4: While considered a pan-JAK inhibitor, this compound shows stronger inhibition of JAK1, JAK2, and JAK3, but some studies suggest a preference for JAK3 over JAK2. [, ] It also inhibits STAT1, STAT3, STAT5, and STAT6 phosphorylation, albeit with varying efficacy. [, ]
Q5: Are there any known off-target effects of this compound on other signaling pathways?
A5: Research suggests that this compound might affect other pathways besides JAK/STAT. For instance, it can inhibit NF-κB activation and, in specific contexts, modulate ERK phosphorylation. [, , , ]
Q6: What is the molecular formula and weight of this compound?
A6: Unfortunately, the provided research papers do not explicitly state the molecular formula or weight of this compound. Further investigation from other resources is required for this information.
Q7: Is there any spectroscopic data available for this compound?
A7: The provided research papers do not contain specific spectroscopic data (NMR, IR, etc.) for this compound.
Q8: Are there studies regarding the material compatibility, stability, and catalytic properties of this compound?
A8: The provided research primarily focuses on this compound's biological activity as a JAK inhibitor. Data on its material compatibility, stability under various conditions, or potential catalytic properties are not discussed.
Q9: Have computational chemistry methods been employed in the research of this compound?
A9: While some studies mention using quantitative structure-activity relationship (QSAR) analysis, [] the provided research papers do not detail specific computational chemistry studies like molecular docking simulations or pharmacophore modeling for this compound.
Q10: What is known about the structure-activity relationship (SAR) of this compound and its analogues?
A10: The research predominantly focuses on this compound itself, with limited exploration of its analogues. One study analyzing 5-carbethoxy-N-aryl-4,6-dimethyl-1,2-dihydropyrid-2-ones as chemical hybridizing agents in wheat highlights the influence of substituents on the induction of male sterility, indicating the importance of SAR studies. []
Q11: Is there information regarding this compound's stability in various formulations or under different storage conditions?
A11: The research papers do not provide specific details on the stability of this compound in various formulations or storage conditions.
Q12: Are there any specific SHE (Safety, Health, and Environment) regulations related to this compound mentioned in the research?
A12: The research papers do not address SHE regulations specifically.
Q13: What in vitro and in vivo models have been used to study the efficacy of this compound?
A14: In vitro studies utilized various cell lines, including myeloma cells (INA-6, U266, KMS11), head and neck squamous cell carcinomas (Cal33), and macrophages (RAW264.7). [, , , , ] In vivo studies mainly employed mouse models to investigate its effects on allergic skin inflammation, osteoclast formation, and tumor growth. [, , , , ]
Q14: Have any resistance mechanisms to this compound been identified?
A15: While specific resistance mechanisms haven't been explicitly identified, one study found that IL-6R/JAK1/STAT3 activation can induce de novo resistance to irreversible EGFR inhibitors in non-small cell lung cancer cells with the T790M resistance mutation. [] Inhibiting JAK1/STAT3 signaling alongside EGFR inhibitors could be a potential strategy to overcome this resistance.
Q15: What information is available regarding the toxicity and safety profile of this compound?
A15: The provided research papers mainly focus on this compound's therapeutic potential and don't offer a detailed analysis of its toxicity profile or long-term effects.
Q16: Have there been any studies investigating drug delivery strategies for this compound?
A16: The provided research does not mention specific drug delivery strategies for this compound.
Q17: What analytical methods have been employed to characterize and quantify this compound?
A19: The research papers primarily mention using techniques like ELISA, Western blot, and fluorescent beads-based multiplex assays to study the effects of this compound on protein expression and cytokine secretion. [, , , ]
Q18: Are there any studies addressing the potential environmental impact and degradation of this compound?
A18: The provided research papers do not discuss any potential environmental impact or degradation pathways of this compound.
Q19: Have there been any studies on this compound's dissolution, solubility, analytical method validation, or quality control measures during development?
A19: The provided research papers do not delve into these specific aspects of this compound.
Q20: What is known about this compound's potential immunogenicity, drug-transporter interactions, or effects on drug-metabolizing enzymes?
A20: The research papers do not discuss this compound's immunogenicity, interactions with drug transporters, or its effects on drug-metabolizing enzymes.
Q21: Are there studies regarding the recycling and waste management of this compound?
A21: The research papers do not discuss any aspects related to the recycling or waste management of this compound.
Q22: Are there any cross-disciplinary applications and synergies identified for this compound research?
A27: The provided research highlights the interdisciplinary nature of this compound research, involving fields like immunology, oncology, and cell biology. [, , , , , ] This suggests potential cross-disciplinary applications in areas where JAK/STAT signaling plays a crucial role.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


